Trinitrophenylaminolauroyl-*galactocereb roside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trinitrophenylaminolauroyl-*galactocereb roside involves multiple steps, including the nitration of phenylaminolauroyl groups and the subsequent attachment to a galactocerebroside backbone. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions under stringent conditions to maintain high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Trinitrophenylaminolauroyl-*galactocereb roside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Trinitrophenylaminolauroyl-*galactocereb roside has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Trinitrophenylaminolauroyl-*galactocereb roside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the cell .
Comparison with Similar Compounds
Similar Compounds
- *Trinitrophenylaminolauroyl-glucocerebroside: Similar structure but with a glucose moiety instead of galactose.
- *Trinitrophenylaminolauroyl-sphingomyelin: Contains a sphingosine backbone instead of a galactocerebroside.
- *Trinitrophenylaminolauroyl-ceramide: Lacks the sugar moiety present in galactocerebrosides .
Uniqueness
Trinitrophenylaminolauroyl-*galactocereb roside is unique due to its specific combination of a trinitrophenylaminolauroyl group with a galactocerebroside backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-(3,4,5-trinitroanilino)dodecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71N5O14/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(49)32(30-60-42-41(53)40(52)39(51)36(29-48)61-42)44-37(50)25-22-19-16-13-11-14-17-20-23-26-43-31-27-33(45(54)55)38(47(58)59)34(28-31)46(56)57/h21,24,27-28,32,35-36,39-43,48-49,51-53H,2-20,22-23,25-26,29-30H2,1H3,(H,44,50)/b24-21+/t32-,35+,36+,39-,40-,41+,42+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTHZYLHHOPECX-KMQCNXOESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC(=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC(=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71N5O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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